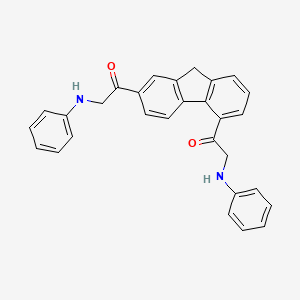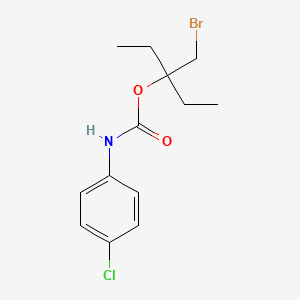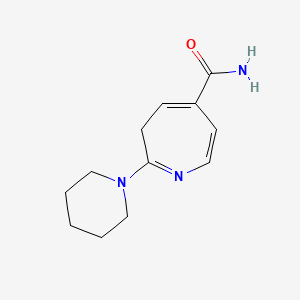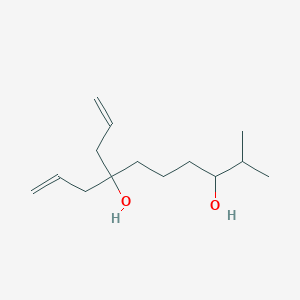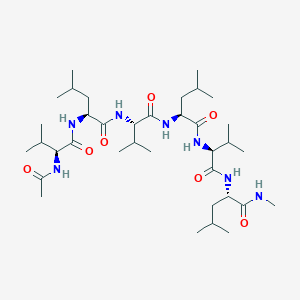![molecular formula C11H26NO3P B14391171 Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester CAS No. 89435-70-1](/img/structure/B14391171.png)
Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester is a chemical compound with the molecular formula C10H24NO3P. It is a member of the phosphonic acid family, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with bis(1-methylethyl)amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.
Medicine: It has been investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, polymers, and as a flame retardant.
Mécanisme D'action
The mechanism of action of phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, bis(1-methylethyl) ester: This compound lacks the amino group present in the diethyl ester derivative, resulting in different chemical properties and reactivity.
Diisopropyl phosphonate: Similar in structure but with different alkyl groups, leading to variations in solubility and reactivity.
Diethyl phosphite: A precursor in the synthesis of phosphonic acid derivatives, with distinct chemical behavior due to the absence of the amino group.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and applications in various fields.
Propriétés
Numéro CAS |
89435-70-1 |
|---|---|
Formule moléculaire |
C11H26NO3P |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
N-(diethoxyphosphorylmethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C11H26NO3P/c1-7-14-16(13,15-8-2)9-12(10(3)4)11(5)6/h10-11H,7-9H2,1-6H3 |
Clé InChI |
KPPNGFLKIYFFJF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CN(C(C)C)C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)
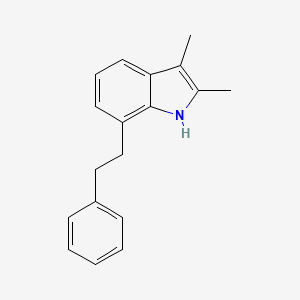

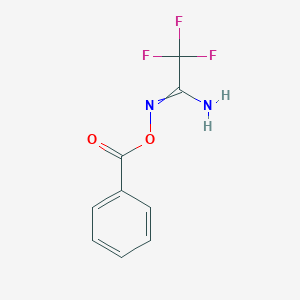
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
